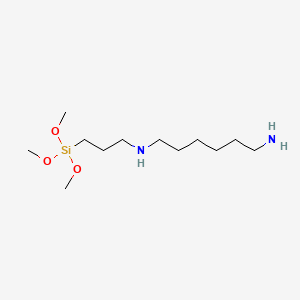

N-(6-Aminohexyl)aminopropyltrimethoxysilane

Description

Properties

IUPAC Name |

N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2O3Si/c1-15-18(16-2,17-3)12-8-11-14-10-7-5-4-6-9-13/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVXVPUHCLLJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCCCCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432924 | |

| Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51895-58-0 | |

| Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(6-Aminohexylamino)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(6-Aminohexyl)aminopropyltrimethoxysilane (CAS 51895-58-0)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Quintessential Molecular Bridge

N-(6-Aminohexyl)aminopropyltrimethoxysilane, identified by CAS number 51895-58-0, is a bifunctional organosilane that serves as a powerful and versatile molecular bridge.[1] Its unique architecture, featuring a hydrolyzable trimethoxysilyl group at one end and a flexible diamino-terminated alkyl chain at the other, enables the covalent coupling of disparate materials—specifically, inorganic substrates and organic molecules.[1][2] This capability is not merely a convenience; it is a foundational technology for innovation in fields ranging from materials science to advanced biomedical applications. For researchers and drug development professionals, this silane is a critical tool for creating stable, functionalized surfaces, immobilizing bioreceptors, and engineering sophisticated composite materials and drug delivery vehicles.[1][3] This guide provides an in-depth exploration of its core chemistry, proven application protocols, and the scientific rationale behind its use.

Core Physicochemical & Structural Properties

The utility of this compound stems directly from its chemical structure and physical properties. It is typically a colorless to pale yellow liquid, characterized by its dual reactivity.[2] The trimethoxysilyl group provides a mechanism for robustly anchoring the molecule to hydroxyl-rich inorganic surfaces, while the terminal amino groups offer reactive sites for subsequent functionalization.[1][4]

| Property | Value | Source |

| CAS Number | 51895-58-0 | [1][5][6] |

| Molecular Formula | C12H30N2O3Si | [1][6] |

| Molecular Weight | 278.47 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Boiling Point | 160-165 °C at 0.15 mmHg | [1][3] |

| Density | ~1.11 g/mL | [1][3] |

| Synonyms | N-[3-(Trimethoxysilyl)propyl]hexamethylenediamine | [2][5][8] |

Mechanism of Action: A Tale of Two Ends

The efficacy of this silane lies in a two-stage mechanism, where each end of the molecule performs a distinct but coordinated function. Understanding this process is paramount to designing successful experiments and applications.

Part 1: The Inorganic Anchor - Hydrolysis and Condensation

The primary mechanism for surface attachment involves the trimethoxysilyl group. In the presence of water, the methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (-Si-OH).[1][9][10] These silanols can then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, and metal oxides, forming highly stable and covalent siloxane bonds (Si-O-Si).[1][2] This process creates a durable, covalently bound organic monolayer on the inorganic surface. The reaction is self-validating; the formation of these bonds is chemically robust and provides a stable foundation for further modification.

Caption: Mechanism of silane coupling to a hydroxylated surface.

Part 2: The Organic Hook - Amine Group Reactivity

Once the silane is anchored, the hexyl-amino-propyl chain extends from the surface, presenting primary and secondary amine groups. These nucleophilic amines are readily available for a vast array of subsequent chemical reactions.[1] They can form covalent bonds with electrophilic groups on organic polymers, proteins, nucleic acids, or small molecule drugs. This dual reactivity is what makes the compound a true "coupling agent," effectively bridging the inorganic and organic worlds.[7][11]

Synthesis Pathway

From a synthetic chemistry perspective, this compound is typically prepared via a nucleophilic substitution reaction. The process involves reacting 1,6-hexanediamine with 3-chloropropyltrimethoxysilane.[1][12] An organic solvent and a base are often used to facilitate the reaction.

Caption: General synthesis scheme for the target silane.

Key Applications & Experimental Protocols

The true value of this silane is realized in its application. Below are detailed workflows for its primary uses in research and drug development.

Surface Modification of Inorganic Substrates

This is a foundational technique for creating biocompatible or reactive surfaces on materials like glass slides, silicon wafers, or silica nanoparticles.[1][13] The goal is to create a uniform, amine-terminated surface.

Protocol: Silanization of Glass Coverslips

-

Substrate Cleaning (Critical for Success):

-

a. Sonicate coverslips in a solution of 2% detergent (e.g., Alconox) for 15 minutes.

-

b. Rinse thoroughly with deionized (DI) water.

-

c. Sonicate in DI water for 15 minutes.

-

d. To activate surface hydroxyl groups, immerse in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

-

e. Rinse extensively with DI water and dry under a stream of nitrogen. Store in a desiccator.

-

Rationale: A pristine, fully hydroxylated surface is essential for uniform silane deposition. Any organic contaminants will create defects in the monolayer.

-

-

Silane Deposition:

-

a. Prepare a 2% (v/v) solution of this compound in 95% ethanol / 5% water.

-

b. Immediately immerse the cleaned, dry coverslips into the silane solution.

-

c. Allow the reaction to proceed for 2-5 minutes at room temperature.

-

Rationale: A small amount of water is required to initiate the hydrolysis of the methoxy groups. Anhydrous solvents can also be used, relying on trace atmospheric water, which can yield more controlled monolayers.

-

-

Rinsing and Curing:

-

a. Remove coverslips and rinse thoroughly with ethanol to remove any unbound silane.

-

b. Cure the coverslips in an oven at 110°C for 30-60 minutes.

-

Rationale: Curing drives the condensation reaction to completion, forming stable siloxane bonds with the surface and cross-linking adjacent silane molecules, which enhances the stability of the film.

-

-

Final Wash & Storage:

-

a. Sonicate the cured coverslips in ethanol for 5 minutes to remove any physisorbed molecules.

-

b. Dry with nitrogen and store in a desiccator until use. The amine-functionalized surface is now ready for bioconjugation.

-

Caption: Experimental workflow for surface modification.

Bioconjugation for Biosensors and Diagnostics

Amine-functionalized surfaces are ideal platforms for immobilizing biomolecules such as antibodies, enzymes, or DNA, which is a cornerstone of biosensor and diagnostic assay development.[1][3][14]

Protocol: Antibody Immobilization via Glutaraldehyde Crosslinking

-

Surface Preparation:

-

a. Begin with an amine-functionalized surface, prepared as described in the previous protocol.

-

-

Activation of Amine Surface:

-

a. Prepare a 2.5% (v/v) solution of glutaraldehyde in a phosphate-buffered saline (PBS) solution (pH 7.4).

-

b. Immerse the amine-functionalized substrate in the glutaraldehyde solution for 1 hour at room temperature.

-

c. Rinse thoroughly with PBS and DI water to remove excess glutaraldehyde.

-

Rationale: Glutaraldehyde is a homobifunctional crosslinker. One of its aldehyde groups reacts with the surface amines, leaving the other aldehyde group free and oriented outwards, ready to react with amines on the antibody.

-

-

Antibody Immobilization:

-

a. Prepare a solution of the desired antibody in PBS (e.g., 10-100 µg/mL).

-

b. Cover the activated surface with the antibody solution and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Rationale: The free aldehyde groups on the surface react with primary amine groups (e.g., from lysine residues) on the antibody, forming a stable covalent imine bond.

-

-

Blocking and Stabilization:

-

a. Rinse the surface with PBS to remove unbound antibody.

-

b. To quench any remaining reactive aldehyde groups and passivate the surface against non-specific binding, immerse the substrate in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or 100 mM ethanolamine) for 30 minutes.

-

c. (Optional but Recommended) To create a more stable secondary amine linkage, the surface can be treated with a reducing agent like sodium cyanoborohydride (NaBH₃CN). (CAUTION: Handle with care in a fume hood).

-

d. Rinse with PBS and store at 4°C in a buffer.

-

Application in Drug Delivery: Functionalizing Nanoparticles

This compound is instrumental in the surface engineering of nanoparticles for biomedical use, such as nitric oxide (NO)-releasing silica nanoparticles for antibacterial or wound healing applications.[15]

Conceptual Workflow: Creating NO-Releasing Silica Nanoparticles

-

Nanoparticle Synthesis: Silica nanoparticles are synthesized via a co-condensation method using tetraethoxysilane (TEOS) and this compound.[15] The ratio of the two silanes determines the density of amine groups within the final nanoparticle structure.

-

Diazeniumdiolate Formation: The primary and secondary amine groups within the silica nanoparticles are converted into N-diazeniumdiolate NO donors by exposing them to high pressures of NO gas under basic conditions.[15]

-

Controlled NO Release: The resulting nanoparticles can store a significant payload of NO, which is then released upon exposure to physiological conditions (e.g., proton-initiated release in an aqueous environment). These particles have shown significant bactericidal efficacy against pathogens like P. aeruginosa.[15]

Safety and Handling: A Trustworthy Approach

As with any reactive chemical intermediate, adherence to safety protocols is non-negotiable.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][8][16]

-

Handling: Always work in a well-ventilated area or a chemical fume hood.[8][17] Avoid breathing vapors.[16]

-

Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[8][17]

-

Reactivity: The compound reacts with water and moisture in the air to liberate methanol.[8][17] On contact with water, it can hydrolyze, and chronic exposure to the liberated methanol can affect the central nervous system.[8][16]

-

Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated place away from heat, moisture, and incompatible materials like acids and oxidizing agents.[8][17]

References

-

The synthesis of N -(6-aminohexyl)aminopropyltrimethoxysilane (AHAP3)... - ResearchGate. [Link]

-

This compound, 95% - Gelest, Inc. [Link]

-

This compound, 95% - Gelest, Inc. [Link]

-

sia0594.0 - this compound, 95% - Amazon S3. [Link]

-

This compound | C12H30N2O3Si | CID 9925638 - PubChem. [Link]

-

Cas 51895-58-0,N-(6-AMINOHEXYL ... - LookChem. [Link]

-

This compound - ChemBK. [Link]

-

This compound, 95% | - Gelest, Inc. [Link]

-

The Role of N-(6-Aminohexyl)aminomethyltriethoxysilane in Surface Treatment for Enhanced Material Interaction - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. [Link]

-

Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC - NIH. [Link]

-

Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane | Request PDF - ResearchGate. [Link]

-

The Science of Bonding: Why N-(6-Aminohexyl)aminomethyltriethoxysilane is Essential for Adhesives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. [Link]

-

Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane - MDPI. [Link]

-

Scheme of silica surface modification with n-2-(aminoethyl)-3-aminopropyltrimethoxysilane - ResearchGate. [Link]

-

Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability | Request PDF - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 51895-58-0: N-[3-Trimethoxysilyl]propyl]-1,6-hexanedia… [cymitquimica.com]

- 3. This compound, 95% | [gelest.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C12H30N2O3Si | CID 9925638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. guidechem.com [guidechem.com]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. s3.amazonaws.com [s3.amazonaws.com]

- 17. gelest.com [gelest.com]

N-(6-Aminohexyl)aminopropyltrimethoxysilane molecular weight

An In-Depth Technical Guide to N-(6-Aminohexyl)aminopropyltrimethoxysilane for Advanced Research Applications

Executive Summary

This compound (CAS No. 51895-58-0) is a versatile bifunctional organosilane that serves as a critical molecular bridge in materials science, biotechnology, and drug development. Its unique structure, featuring a hydrolyzable trimethoxysilyl group and two amine functionalities separated by a long hydrocarbon chain, enables the covalent linkage of inorganic substrates to organic molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key applications, with a focus on protocols relevant to researchers and drug development professionals.

Core Molecular Profile

This compound is a diamino-functional silane coupling agent. Its molecular structure is the foundation of its utility, providing a robust tool for surface modification and interfacial adhesion. The terminal trimethoxysilyl group acts as the anchor to inorganic surfaces, while the primary and secondary amine groups offer reactive sites for coupling with organic polymers, biomolecules, or nanoparticles.

Physicochemical and Structural Data

The fundamental properties of this silane are summarized below, providing essential data for its application in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 278.47 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₃₀N₂O₃Si | [1][2][3][4] |

| CAS Number | 51895-58-0 | [2] |

| IUPAC Name | N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [2][5][6] |

| Density | 0.947 g/mL | [2][5] |

| Boiling Point | 321.1 °C at 760 mmHg | [2][5] |

| Flash Point | 148.0 °C | [2] |

| Refractive Index | ~1.4501 @ 20°C | [3][5] |

| Canonical SMILES | CO(OC)OC | [2][4] |

Structural Diagram

The unique linear structure with distinct functional ends is key to its role as a coupling agent.

Caption: Molecular structure of this compound.

Mechanism of Action: A Molecular Bridge

The primary function of this silane is to form stable covalent bonds between inorganic and organic materials.[1][5] This process occurs in two distinct, sequential steps:

-

Hydrolysis and Condensation: The trimethoxysilyl group readily hydrolyzes in the presence of water (often trace amounts on a substrate's surface) to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on inorganic surfaces like glass, silica, or metal oxides, forming stable siloxane (Si-O-Substrate) bonds. Multiple silane molecules can also co-condense to form a durable polysiloxane layer on the surface.

-

Organic Functionalization: Once anchored, the molecule presents its amino-terminated alkyl chain. The primary and secondary amine groups are nucleophilic and available for a wide range of coupling chemistries (e.g., amide bond formation with carboxylic acids, reaction with epoxides, or Schiff base formation with aldehydes). This allows for the covalent immobilization of proteins, nucleic acids, drugs, or polymer matrices.[3]

The long hexylamino-propyl chain provides greater flexibility and compatibility compared to shorter-chain aminosilanes, which can improve reactivity and lead to more uniform surface coverage.[6][7]

Caption: Mechanism of surface functionalization and bioconjugation.

Synthesis and Production

From a chemical standpoint, this compound is typically synthesized via a nucleophilic substitution reaction. The process involves reacting 1,6-hexanediamine with 3-chloropropyltrimethoxysilane.[1] An organic solvent, such as toluene, is commonly used, and a base like triethylamine is added to scavenge the HCl byproduct.[1] The mixture is heated to reflux to drive the reaction to completion, followed by purification steps like distillation or chromatography to achieve the desired purity for research and industrial applications.[1]

Applications in Research and Drug Development

The dual functionality of this silane makes it invaluable in several high-technology fields.

-

Biosensor and Diagnostic Development: It is a cornerstone for immobilizing bioreceptors (antibodies, enzymes, DNA) onto the surfaces of silicon wafers, glass slides, or gold nanoparticles.[1][3] This creates a stable and reproducible bio-interface essential for sensitive and reliable detection in diagnostic assays.

-

Drug Delivery Systems: The silane can be used to functionalize the surface of inorganic nanoparticles (e.g., silica or titania) to improve their biocompatibility and create attachment points for drug molecules.[1][8] This surface modification can enhance cellular uptake and allow for targeted delivery.

-

Adhesion Promotion in Medical Devices: In the fabrication of medical devices and implants, it acts as an adhesion promoter, strengthening the bond between inorganic fillers and organic polymer matrices or improving coatings for biocompatibility.[1][5][9]

-

Chromatography and Solid-Phase Synthesis: It is used to modify stationary phase materials (like silica gel) to create custom surfaces for affinity chromatography or to anchor reagents for solid-phase organic synthesis.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol provides a validated workflow for creating a stable, amino-functionalized surface on silica nanoparticles (SiNPs), a common first step for subsequent bioconjugation or drug loading.

Workflow Diagram

Caption: Workflow for silica nanoparticle (SiNP) amino-functionalization.

Step-by-Step Methodology

Materials:

-

Silica Nanoparticles (SiNPs)

-

This compound (≥95% purity)

-

Anhydrous Ethanol

-

Deionized (DI) Water

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Centrifuge and appropriate tubes

-

Oven or vacuum oven

Procedure:

-

Substrate Preparation: Disperse SiNPs in anhydrous ethanol to create a 1% (w/v) suspension. Sonicate for 15 minutes to ensure a homogenous dispersion and break up any aggregates.

-

Silane Solution Preparation: In a separate tube, prepare a 1% (v/v) solution of this compound in anhydrous ethanol.

-

Hydrolysis (Pre-activation): To the silane solution from Step 2, add DI water equivalent to 5% of the total solution volume. Vortex briefly and allow it to stand for 5 minutes to initiate the hydrolysis of the methoxy groups. Causality: This pre-hydrolysis step ensures the formation of reactive silanol groups before introduction to the nanoparticles, leading to more efficient surface grafting.

-

Reaction: Add the pre-hydrolyzed silane solution dropwise to the stirring SiNP suspension. Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.

-

Washing: Pellet the functionalized SiNPs by centrifugation (e.g., 10,000 x g for 20 minutes; adjust based on NP size). Discard the supernatant. Resuspend the pellet in fresh anhydrous ethanol and sonicate briefly. Repeat this washing step three times to remove any unreacted silane and byproducts. Trustworthiness: Thorough washing is critical to ensure that subsequent characterization and applications are based on covalently bound silane, not physisorbed molecules.

-

Curing: After the final wash, resuspend the SiNPs in a minimal amount of ethanol, transfer to a glass vial, and heat in an oven at 110°C for 1 hour. This step drives the final condensation and cross-linking of the silane layer, creating a more robust and stable coating.

-

Final Product: The resulting amino-functionalized silica nanoparticles can be stored as a powder after drying or as a suspension in an appropriate buffer for subsequent use.

Safety and Handling

This compound is classified as a skin and eye irritant.[4] Safe handling is paramount to avoid exposure.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10][11] Avoid all contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat.[10][11] Keep the container tightly closed to prevent moisture from entering, which can cause premature hydrolysis and polymerization.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, alcohols, and peroxides.[10][11]

Conclusion

This compound, with a molecular weight of 278.47 g/mol , is far more than its chemical formula.[1][3] It is a fundamental enabling tool for scientists in drug development and materials research. Its ability to robustly tether organic and biological molecules to inorganic surfaces provides a reliable method for creating functional, hybrid materials. Understanding its core properties, mechanism of action, and proper handling is essential for leveraging its full potential in developing next-generation biosensors, targeted drug delivery vehicles, and advanced composite materials.

References

- This compound Supplier - Benchchem. (n.d.). Benchchem.

- CAS 51895-58-0 this compound - Alfa Chemistry. (n.d.). Alfa Chemistry.

- The synthesis of N -(6-aminohexyl)aminopropyltrimethoxysilane (AHAP3)... - ResearchGate. (n.d.). ResearchGate.

- This compound | C12H30N2O3Si | CID 9925638 - PubChem. (n.d.). PubChem.

- This compound, 95% - Gelest, Inc. (n.d.). Gelest, Inc.

- This compound | 51895-58-0 - ChemicalBook. (n.d.). ChemicalBook.

- This compound 51895-58-0 - Guidechem. (n.d.). Guidechem.

- This compound, 95% Safety Data Sheet - Gelest, Inc. (2014, November 17). Gelest, Inc.

- This compound CAS: 51895-58-0 - Changfu Chemical. (n.d.). Changfu Chemical.

- This compound, 95% Safety Data Sheet - Gelest, Inc. (2014, November 17). Gelest, Inc.

- The Science of Bonding: Why N-(6-Aminohexyl)aminomethyltriethoxysilane is Essential for Adhesives - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, 95% | [gelest.com]

- 4. This compound | C12H30N2O3Si | CID 9925638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Aminopropyltrimethoxysilane,Aminoethyl Aminopropyl Trimethoxysilane| Changfu Chemical [cfsilicones.com]

- 7. This compound | 51895-58-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

N-(6-Aminohexyl)aminopropyltrimethoxysilane hydrolysis mechanism

An In-Depth Technical Guide to the Hydrolysis Mechanism of N-(6-Aminohexyl)aminopropyltrimethoxysilane (AHAPS)

Authored by: A Senior Application Scientist

Abstract

This compound (AHAPS) is a bifunctional organosilane of significant interest in surface modification, bioconjugation, and materials science. Its utility is predicated on the ability of its trimethoxysilyl group to undergo hydrolysis and condensation, forming stable siloxane bonds with inorganic substrates and with itself. A comprehensive understanding of this mechanism is paramount for researchers, scientists, and drug development professionals seeking to create reproducible, stable, and functionalized surfaces. This guide provides an in-depth exploration of the core chemical principles governing AHAPS hydrolysis and condensation, the critical factors influencing reaction kinetics, and validated experimental protocols for monitoring the process.

Introduction: The Versatility of AHAPS

This compound is a member of the aminosilane family, distinguished by its dual amine functionalities and a hydrolyzable trimethoxysilyl head group. This unique structure allows it to act as a molecular bridge, or "coupling agent," between organic and inorganic materials. The long, flexible diamino-functional alkyl chain provides a reactive tether for the covalent attachment of biomolecules, drugs, or other organic moieties, while the silicon-based head group anchors the entire molecule to hydroxyl-rich surfaces such as silica, glass, and metal oxides. Mastering the initial step—the controlled hydrolysis of the silane—is the cornerstone of its successful application.

The Core Reaction Pathway: A Two-Stage Process

The transformation of AHAPS from a soluble monomer to a covalently bound surface layer occurs via two fundamental, sequential reactions: hydrolysis and condensation.

Stage 1: Hydrolysis of the Trimethoxysilyl Group

The primary step is the hydrolysis of the three methoxy groups (-OCH₃) attached to the silicon atom. In the presence of water, these groups are sequentially replaced by hydroxyl groups (-OH), known as silanols. This process releases methanol (CH₃OH) as a byproduct.

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

This reaction is not instantaneous but proceeds through intermediate species with one (monohydrolyzed) or two (dihydrolyzed) silanol groups. The complete hydrolysis results in a silanetriol, R-Si(OH)₃, which is the primary reactive species for surface binding and polymerization. This is an equilibrium reaction, meaning the presence of the byproduct, methanol, can slow the rate of hydrolysis.[1]

Caption: Stepwise hydrolysis of AHAPS to form a reactive silanetriol.

Stage 2: Condensation of Silanols

Once silanol groups are formed, they are highly reactive and readily undergo condensation reactions. This stage is critical as it dictates the final structure and stability of the silane layer. Condensation proceeds via two competing pathways:

-

Intermolecular Self-Condensation: Two hydrolyzed AHAPS molecules react with each other, forming a stable siloxane bond (Si-O-Si) and releasing a molecule of water. Repeated condensation leads to the formation of oligomers and polymers in the solution.

-

Surface Condensation: A hydrolyzed AHAPS molecule reacts with a hydroxyl group (-OH) on a substrate surface (e.g., Si-OH on a silica surface), forming a covalent Si-O-Substrate bond and again releasing water. This is the desired reaction for surface functionalization.

The balance between these two pathways is a crucial experimental parameter. Excessive self-condensation in solution can lead to the formation of large aggregates that deposit randomly on the surface or remain in solution, reducing the efficiency of surface monolayer formation.

Caption: Competing condensation pathways for hydrolyzed AHAPS.

Causality and Control: Factors Influencing the Reaction Mechanism

The rates of hydrolysis and condensation are not fixed; they are profoundly influenced by several experimental parameters. Understanding these factors allows for precise control over the silanization process, ensuring reproducibility and optimal surface quality.

| Factor | Effect on Rate | Causality & Field-Proven Insights |

| pH | Minimum at pH 7; Catalyzed by Acid & Base | The hydrolysis rate of alkoxysilanes is slowest at a neutral pH.[1][2] Acid Catalysis (pH < 7): The reaction is initiated by the protonation of an oxygen atom in the methoxy group, making it a better leaving group for nucleophilic attack by water.[2] Base Catalysis (pH > 7): The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the silicon atom.[2] Autocatalysis in Aminosilanes: Critically, the amino groups within the AHAPS molecule render its aqueous solution basic (typically pH 10-11), leading to self-catalysis of the hydrolysis reaction.[1] Therefore, unlike non-amino silanes, no external catalyst is typically required.[1] |

| Water Concentration | Increases Hydrolysis Rate | A stoichiometric minimum of three moles of water per mole of AHAPS is required for complete hydrolysis.[3] Using excess water shifts the equilibrium toward the formation of silanols. However, very high water concentrations can also accelerate self-condensation, potentially leading to instability of the treatment solution.[4] |

| Silane Concentration | Increases Overall Rate | Higher concentrations of AHAPS increase the frequency of molecular collisions, accelerating both hydrolysis and condensation.[1] However, this strongly favors intermolecular self-condensation, which can lead to the formation of thick, uneven, and weakly bound multilayers instead of a robust monolayer. |

| Temperature | Increases Rate | Increasing the temperature provides the necessary activation energy for both hydrolysis and condensation, accelerating the overall process.[1] Post-deposition curing or baking (e.g., at 110 °C) is a common and necessary step to drive the condensation reaction to completion, forming stable siloxane bonds and removing residual water and methanol.[5] |

| Solvent System | Alcohol Co-solvents Decrease Rate | The presence of an alcohol co-solvent (such as ethanol or the methanol byproduct) can slow the hydrolysis rate by promoting the reverse reaction (esterification).[1] This can be strategically used to moderate a very fast reaction and improve the working life of the silane solution.[4] |

| Alkyl Chain Length | Influences Stability & Structure | The longer hexylamino group in AHAPS, compared to shorter-chain aminosilanes like (3-aminopropyl)triethoxysilane (APTES), can influence the hydrolytic stability of the final layer. The amine functionality can catalyze the hydrolysis of the Si-O-Si bonds, but the longer alkyl linker in AHAPS may minimize this self-detachment mechanism.[5] The bulky organic chain can also cause steric hindrance, which may result in the formation of less cross-linked, more linear polymeric structures.[3] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the hydrolysis process must be monitored and validated. Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for this purpose.

Protocol 1: Monitoring Hydrolysis Kinetics with FTIR Spectroscopy

This protocol allows for the real-time tracking of the chemical changes during hydrolysis.

Objective: To monitor the disappearance of Si-O-CH₃ groups and the appearance of Si-OH groups.

Methodology:

-

Preparation: Prepare a 1-5% (v/v) solution of AHAPS in a solvent mixture (e.g., 80:20 ethanol/water).

-

Baseline Spectrum: Acquire a background spectrum of the solvent mixture using an Attenuated Total Reflectance (ATR) accessory.

-

Initiation: Add the AHAPS to the solvent and immediately begin acquiring spectra at defined time intervals (e.g., every 2-5 minutes for the first hour, then at longer intervals).

-

Data Analysis: Monitor the following spectral regions:

-

Decrease in the asymmetric Si-O-C stretching band.

-

Increase in the broad O-H stretching band from the newly formed Si-OH groups (silanols) and the methanol byproduct.

-

The disappearance of the Si-O-C band indicates the progression of hydrolysis.[6][7] Complete hydrolysis is achieved when this peak no longer decreases in intensity.[3][6]

-

Caption: Experimental workflow for monitoring AHAPS hydrolysis via FTIR.

Protocol 2: Structural Elucidation with ²⁹Si NMR Spectroscopy

²⁹Si NMR is the definitive method for identifying and quantifying the various silicon species in solution.

Objective: To differentiate and quantify unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed AHAPS species.

Methodology:

-

Preparation: Prepare a solution of AHAPS in a deuterated solvent mixture (e.g., Ethanol-d₆/D₂O) directly in an NMR tube.

-

Acquisition: Acquire ²⁹Si NMR spectra over time. Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, longer acquisition times may be necessary.

-

Data Analysis: Assign peaks based on established chemical shifts. A common nomenclature is T⁰, T¹, T², and T³, where the superscript denotes the number of siloxane bridges attached to the silicon atom.

-

T⁰ structures: Represent the unhydrolyzed (R-Si(OR)₃) and hydrolyzed but uncondensed species (R-Si(OH)₃).

-

T¹ structures: Represent silicon atoms with one Si-O-Si bond (e.g., chain ends).

-

T² structures: Represent silicon atoms with two Si-O-Si bonds (e.g., linear chains).

-

T³ structures: Represent silicon atoms with three Si-O-Si bonds (fully cross-linked sites).

-

By integrating the peak areas, one can quantify the extent of both hydrolysis and condensation over time, providing unparalleled insight into the reaction kinetics.[8][9]

-

Conclusion and Best Practices

The functionalization of surfaces with this compound is a process governed by the sequential kinetics of hydrolysis and condensation. As a Senior Application Scientist, my experience underscores that mastery of this process hinges on the precise control of key parameters—most notably pH, water availability, and silane concentration. The inherent basicity of AHAPS due to its amino groups provides a convenient autocatalytic effect, simplifying the process compared to non-amino silanes. However, this same reactivity demands careful management of the solution's age and concentration to prevent premature self-condensation, which is the primary cause of inconsistent and unstable surface coatings. For professionals in research and drug development, employing analytical techniques like FTIR and ²⁹Si NMR is not merely academic; it is a requisite for a self-validating protocol that ensures the creation of reproducible, covalently-bound, and highly functional surfaces.

References

-

Peña-Alonso, R., et al. (2007). Study of the hydrolysis and condensation of ??-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Materials Science, 42, 595–602. Available at: [Link]

-

Rubio, F., et al. (2010). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Materials Science, 45, 4672–4680. Available at: [Link]

-

Wang, D., & Chen, S. (2005). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 21(15), 6843–6848. Available at: [Link]

-

Brochier Salon, M.-C., & Belgacem, M. N. (2008). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate. Available at: [Link]

-

Jessop Chemical. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Available at: [Link]

-

Pantoja, M., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Journal of Adhesion Science and Technology, 26(8-9), 1183-1200. Available at: [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]

-

Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. Available at: [Link]

Sources

- 1. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

N-(6-Aminohexyl)aminopropyltrimethoxysilane safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of N-(6-Aminohexyl)aminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

This compound (CAS No. 51895-58-0) is a versatile organosilane coupling agent.[1][2] Its unique bifunctional nature, possessing both a diamino group and a hydrolyzable trimethoxysilyl group, makes it a valuable tool in surface modification, bioconjugation, and materials science.[3][4][5] In the realm of drug development and life sciences research, its primary utility lies in the immobilization of biomolecules, such as DNA and primers, onto solid supports like beads or metal surfaces.[3] The long-chain amino functionality can enhance reactivity, flexibility, and compatibility in various applications.[4][5]

Understanding the safety profile of this reagent is paramount for any researcher. This guide provides an in-depth analysis of its hazards and the necessary precautions to mitigate risks.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

-

Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[2]

Hazard Statements: [1][2][6][7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard Pictogram:

-

GHS07: Exclamation Mark[2]

A crucial aspect of its reactivity is its interaction with water. The compound reacts with water and moisture in the air, liberating methanol.[2][8][9] Methanol is a toxic substance with chronic effects on the central nervous system.[2][8][9] This hydrolysis reaction underscores the importance of handling the compound in a dry, well-ventilated environment.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is essential for safe handling and experimental design.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C12H30N2O3Si | [1][3][6] |

| Molecular Weight | 278.47 g/mol | [3][10] |

| Appearance | Colorless to yellowish liquid | [2][11] |

| Boiling Point | 160-165 °C / 0.15 mmHg | [3] |

| Density | 1.11 g/mL | [3] |

| Flash Point | >110 °C | [3] |

| Refractive Index | 1.4501 @ 20°C | [3] |

| Solubility | Soluble in organic solvents; reacts with water. | [2][11] |

Toxicological Summary

-

Acute Toxicity: Not classified for acute oral, dermal, or inhalation toxicity.[2][9] However, ingestion may be harmful.[2][8][12]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][6][9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][6][9]

-

Respiratory/Skin Sensitization: Not classified as a sensitizer.[2]

-

Germ Cell Mutagenicity: Not classified.[2]

-

Carcinogenicity: Not classified.[2]

-

Reproductive Toxicity: Not classified.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][9] Symptoms of overexposure may include coughing, headache, and nausea.[2]

-

Chronic Symptoms: Upon contact with water, this compound liberates methanol, which is known to have chronic effects on the central nervous system.[2][8][9]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following workflow outlines the critical steps for safe handling.

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of vapors.[2][9] Emergency eye wash fountains and safety showers must be readily available.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical goggles are mandatory.[8] Contact lenses should not be worn.[8]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[8]

-

Skin and Body Protection: Wear a suitable protective lab coat.[8]

-

Respiratory Protection: If working outside of a fume hood or if vapor exposure is likely, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended.[8][9]

-

Storage Conditions

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][8][9] Keep containers tightly closed to prevent hydrolysis from atmospheric moisture.[2][5][8][9] This compound is incompatible with acids, alcohols, peroxides, and oxidizing agents.[2][8][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person feels unwell, seek medical advice. | [2][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice/attention. | [1][2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice/attention. | [1][2][7][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][8][12][13] |

Note to Physician: This product reacts with water in the acidic environment of the stomach to form methanol.[2][8][9] The combination of visual disturbances, metabolic acidosis, and formic acid in the urine is indicative of methanol poisoning.[2][8][9]

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.[2]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill using an absorbent material (e.g., sand, earth).[2][8][9] Prevent the spill from entering sewers or public waters.[2][8][12]

-

Clean-up: Wearing appropriate PPE, clean up the spill and collect the absorbent material into a suitable container for disposal.[2]

-

Decontaminate: Wash the spill area thoroughly.

Stability and Reactivity

This compound is stable in sealed containers.[2][8][9] However, it reacts with water and moisture, which leads to the liberation of methanol.[2][8][9] It is incompatible with strong acids, alcohols, peroxides, and oxidizing agents.[2][8][9] Hazardous decomposition products include methanol and organic acid vapors.[2][8][9] Avoid heat, open flames, and sparks.[2][8][9]

The following diagram illustrates the key reactivity and incompatibility considerations.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. gelest.com [gelest.com]

- 3. This compound, 95% | [gelest.com]

- 4. This compound | 51895-58-0 [chemicalbook.com]

- 5. Aminopropyltrimethoxysilane,Aminoethyl Aminopropyl Trimethoxysilane| Changfu Chemical [cfsilicones.com]

- 6. This compound | C12H30N2O3Si | CID 9925638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. gelest.com [gelest.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chembk.com [chembk.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-(6-Aminohexyl)aminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Dual Nature of a Versatile Coupling Agent

N-(6-Aminohexyl)aminopropyltrimethoxysilane, a diamino-functional silane, stands as a critical tool in the realm of materials science and bioconjugation. Its unique bifunctional structure, featuring a reactive trimethoxysilyl group at one end and a flexible hexyl-spaced diamino group at the other, allows it to bridge the gap between inorganic and organic materials. This capability is paramount in applications ranging from the surface modification of nanoparticles and medical implants to the immobilization of biomolecules for diagnostics and drug delivery. However, harnessing the full potential of this versatile molecule is fundamentally dependent on a thorough understanding of its behavior in solution, particularly its solubility in organic solvents. This guide provides a comprehensive exploration of the solubility characteristics of this compound, offering insights into the underlying chemical principles and practical guidance for its effective use in research and development.

I. The Molecular Architecture: A Key to Understanding Solubility

The solubility of this compound is intrinsically linked to its molecular structure. A clear understanding of its different functional components is essential to predict and control its behavior in various organic solvents.

Figure 1. A schematic representation of the molecular structure of this compound, highlighting its key functional groups.

The molecule can be dissected into three key regions:

-

The Trimethoxysilyl Head: This silicon-containing group is the primary site of reactivity with inorganic substrates. The methoxy groups are susceptible to hydrolysis, a critical reaction that will be discussed in detail later. This end of the molecule contributes a degree of polarity.

-

The Alkyl Spacer: The long (CH2)6 chain provides a significant hydrophobic character to the molecule, influencing its solubility in nonpolar organic solvents. This flexible spacer also provides steric separation between the inorganic surface and the terminal amino group.

-

The Diamino Tail: The presence of both a primary and a secondary amine group imparts a hydrophilic and basic character to this end of the molecule. These groups are capable of hydrogen bonding and are the sites for reaction with organic polymers or biomolecules.

This amphiphilic nature—possessing both hydrophobic and hydrophilic/reactive regions—governs the solubility of this compound. Its dissolution in a particular organic solvent is a result of the interplay of intermolecular forces between the silane and the solvent molecules.

II. Solubility Profile in Organic Solvents: A Qualitative and Quantitative Overview

Generally, amino silanes are known to be soluble in a wide array of organic solvents.[1] this compound is specifically cited as being soluble in solvents such as ethanol and dichloromethane.[2] This broad solubility is a direct consequence of its molecular structure, which allows for favorable interactions with a variety of solvent types.

| Solvent Class | Representative Solvents | Expected Solubility | Underlying Interactions |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The amino groups of the silane can form strong hydrogen bonds with the hydroxyl groups of the alcohols. The alkyl spacer has good compatibility with the alkyl chains of the alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | The polar carbonyl group of the ketone can interact with the polar amino and trimethoxysilyl groups of the silane. |

| Esters | Ethyl Acetate | Good | Similar to ketones, the ester group provides polarity for favorable interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | The hydrophobic alkyl spacer of the silane interacts favorably with the nonpolar aromatic ring. The polar ends may have limited interaction. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The long alkyl chain of the silane promotes solubility through van der Waals forces with the nonpolar hydrocarbon solvent. The polar amino and siloxy ends may limit miscibility at high concentrations. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good | These solvents have a moderate polarity that can effectively solvate both the polar and nonpolar portions of the silane molecule. |

It is crucial to note that while this table provides a general guideline, the exact quantitative solubility (e.g., in g/100 mL) can vary depending on the specific solvent, temperature, and the presence of any impurities, particularly water.

III. The Critical Role of Hydrolysis and Condensation: A Double-Edged Sword

The trimethoxysilyl group of this compound is not inert. In the presence of water, even in trace amounts often found in organic solvents, it undergoes hydrolysis to form silanol groups (-Si-OH). This is a pivotal reaction as it is the first step in the formation of a stable bond with an inorganic surface.

Figure 2. The sequential process of hydrolysis and condensation of this compound.

These newly formed silanol groups are highly reactive and can undergo condensation with other silanol groups (self-condensation) or with hydroxyl groups on a substrate surface. While essential for its function as a coupling agent, this reactivity has significant implications for the stability of the silane in solution:

-

Solution Instability: The condensation reaction leads to the formation of oligomers and eventually polymers (polysiloxanes). As these molecules grow in size, they may become less soluble in the organic solvent, leading to precipitation or gelation of the solution over time.

-

Influence of Solvent: The rate of hydrolysis is influenced by the solvent environment. Protic solvents like alcohols can participate in the reaction. The presence of trace water in any solvent will initiate this process.

-

Practical Considerations: For applications requiring the silane to be in its monomeric form, it is imperative to use anhydrous organic solvents and to handle the silane under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. Solutions should generally be prepared fresh before use.

IV. Experimental Protocol for Determining Solubility

For researchers needing to determine the solubility of this compound in a specific organic solvent for their particular application, the following protocol provides a reliable, self-validating methodology.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

A series of small, sealable glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Micropipettes

-

Temperature-controlled environment (e.g., water bath or incubator)

Methodology:

-

Preparation of Stock Solutions (if quantitative analysis is desired):

-

Accurately weigh a known amount of the silane and dissolve it in a known volume of the anhydrous solvent to create a stock solution of a specific concentration.

-

-

Qualitative Solubility Determination (Visual Method):

-

To a series of vials, add a fixed volume of the organic solvent (e.g., 1 mL).

-

Incrementally add known amounts of this compound to each vial. For example, start with 1 mg, then 5 mg, 10 mg, 50 mg, 100 mg, etc.

-

After each addition, securely seal the vial and agitate it vigorously (e.g., using a vortex mixer or by shaking) for a set period (e.g., 2 minutes).

-

Place the vials in a temperature-controlled environment and allow them to equilibrate with intermittent agitation.

-

Visually inspect the vials for complete dissolution. The absence of any visible solid particles or cloudiness indicates that the silane is soluble at that concentration. The highest concentration at which the silane completely dissolves provides an estimate of its solubility.

-

-

Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess of the silane to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the silane.

-

Once the solvent is completely removed, weigh the vial containing the silane residue.

-

The difference in weight will give the mass of the dissolved silane, from which the solubility can be calculated (e.g., in g/100 mL).

-

Self-Validation and Trustworthiness:

-

Anhydrous Conditions: The use of anhydrous solvents and proper handling techniques to exclude moisture is critical to prevent premature hydrolysis and condensation, which would otherwise confound the solubility measurement.

-

Equilibrium: For the quantitative method, ensuring that the solution has reached equilibrium is vital for accuracy. This can be confirmed by taking measurements at different time points (e.g., 12, 24, and 48 hours) and observing if the calculated solubility remains constant.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature throughout the experiment is essential for reproducibility.

V. Conclusion: A Practical Approach to Solvent Selection

The effective use of this compound hinges on a sound understanding of its solubility and reactivity in organic solvents. Its amphiphilic nature provides it with broad solubility, but its susceptibility to hydrolysis necessitates careful handling and solvent selection. For applications where the monomeric form is required, the use of fresh solutions in anhydrous solvents is paramount. By considering the principles outlined in this guide and, when necessary, employing the provided experimental protocol, researchers can confidently navigate the solvent landscape and unlock the full potential of this versatile coupling agent in their scientific endeavors.

References

-

ChemBK. This compound. Available at: [Link]

-

Gelest, Inc. (2014). This compound, 95% Safety Data Sheet. Available at: [Link]

-

Co-Formula. Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Available at: [Link]

Sources

Ensuring Long-Term Efficacy: A Guide to the Stability and Storage of N-(6-Aminohexyl)aminopropyltrimethoxysilane

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-(6-Aminohexyl)aminopropyltrimethoxysilane is a versatile diamino-functional silane coupling agent, indispensable for surface modification, bioconjugation, and nanoparticle functionalization.[1][2] Its utility in applications such as immobilizing DNA and PCR primers highlights its importance in life sciences and diagnostics.[1] However, the very reactivity that makes this molecule effective—the trimethoxysilyl group—is also the source of its primary instability. Premature hydrolysis and self-condensation can lead to a complete loss of function, resulting in non-reproducible experiments and significant loss of time and resources. This guide provides an in-depth analysis of the chemical pathways of degradation, critical factors influencing stability, and field-proven protocols for storage and handling to ensure the long-term integrity and performance of this critical reagent.

The Core Chemistry of Instability: Hydrolysis and Condensation

The stability of this compound is fundamentally dictated by the reactivity of its trimethoxysilyl group. The molecule's degradation is not a simple decay but a well-defined, multi-step chemical process initiated by water.

The Primary Degradation Pathway: Hydrolysis

The central point of failure is the susceptibility of the silicon-oxygen bonds in the methoxysilyl groups to hydrolysis. In the presence of water, even atmospheric moisture, the methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH), forming silanols and liberating methanol as a byproduct.[3][4][5] This reaction is often the unintended first step that occurs during improper storage or handling.

The amine groups present in the molecule's backbone can act as catalysts for this hydrolysis process, making aminosilanes generally more reactive towards water than their alkylsilane counterparts.[6][7]

The Consequence: Self-Condensation and Inactivation

The newly formed, highly reactive silanol groups can then undergo self-condensation, reacting with each other to form stable siloxane (Si-O-Si) bonds. This process releases water, which can then perpetuate the hydrolysis of other silane molecules. As condensation continues, it leads to the formation of oligomers and eventually cross-linked polymers. This uncontrolled polymerization is the primary reason for the loss of the silane's activity; the molecules become cross-linked in solution or as a gel rather than bonding to the intended substrate surface.

The diagram below illustrates this critical degradation cascade.

Caption: The degradation pathway of this compound.

Critical Factors Influencing Stability

Maintaining the chemical integrity of this compound requires strict control over its environment. Several factors can accelerate the degradation process.

| Factor | Impact on Stability | Mitigation Strategy |

| Moisture | The primary initiator of hydrolysis. Atmospheric humidity is sufficient to cause degradation over time.[3][4][5] | Store in a tightly sealed container with an inert gas headspace. Handle in a dry environment. |

| Temperature | Higher temperatures increase the rate of chemical reactions, including hydrolysis and condensation.[5] Avoid storing near heat sources.[3][4] | Store in a cool, dark place. Refrigeration (e.g., 2-8°C) is often recommended for long-term storage.[8] |

| Atmosphere | In addition to moisture, CO₂ in the air can react with the amine groups to form carbamates, which can interfere with desired reactions. | Purge container headspace with an inert gas like argon or nitrogen before sealing. |

| Incompatible Materials | Acids, alcohols, peroxides, and strong oxidizing agents can react with the silane, leading to rapid decomposition or hazardous reactions.[3][4][5] | Store separately from these materials. Ensure all labware is clean and free of contaminants before use. |

Experimental Protocols for Storage and Handling

Adherence to rigorous protocols is not merely a suggestion but a requirement for achieving reproducible results. The following workflows are designed to serve as a self-validating system for maintaining the reagent's quality.

Protocol 1: Long-Term Storage

This protocol is designed to maximize the shelf-life of the neat compound upon receipt.

-

Initial Inspection: Upon receipt, inspect the container seal for any breaches. The liquid should be clear and colorless.[2]

-

Inert Gas Overlay: If the product is not already packaged under nitrogen, work quickly in a low-humidity environment (e.g., a glove box or under a stream of dry inert gas) to overlay the liquid with argon or dry nitrogen. This displaces moist air from the headspace.

-

Secure Sealing: Ensure the container cap is tightly closed. For bottles with screw caps, using paraffin film around the cap-bottle interface provides an excellent secondary barrier against moisture ingress.

-

Proper Location: Store the sealed container in a cool, dark, and well-ventilated area away from incompatible chemicals.[3][4][5] A refrigerator dedicated to chemical storage, set between 2-8°C, is ideal.[8]

-

Labeling: Clearly label the container with the date of receipt and the date it was first opened.

Caption: Workflow for the proper long-term storage of aminosilanes.

Protocol 2: Handling for Experimental Use

This protocol minimizes contamination and degradation when removing an aliquot for an experiment.

-

Equilibration: Remove the container from cold storage and allow it to warm to room temperature before opening. This critical step prevents condensation of atmospheric moisture onto the cold liquid.

-

Inert Atmosphere: Perform all transfers under a dry inert gas atmosphere.

-

Dry Glassware: Use only oven-dried glassware or syringes that have been purged with dry inert gas.

-

Aliquoting: Use a dry syringe to pierce the septum of the container cap (if available) and withdraw the required amount. If no septum is present, quickly open the container, remove the liquid, and immediately purge the headspace with inert gas before resealing.

-

Immediate Use: Prepare working solutions of the silane immediately before use. Aqueous solutions of aminosilanes are highly unstable and will hydrolyze and condense within hours.

Quality Control and Troubleshooting

Regularly assessing the quality of the silane is crucial. A degraded reagent is a common source of experimental failure.

Visual Inspection Protocol

-

Bring the container to room temperature.

-

Gently swirl the container (do not shake vigorously).

-

Hold the container against a light and a dark background.

-

Acceptance Criteria: The liquid must be a clear, particulate-free solution.

-

Rejection Criteria: Any sign of haziness, turbidity, precipitation, or gel formation indicates that hydrolysis and condensation have occurred. The reagent should be discarded.

The following decision tree can help troubleshoot stability-related issues.

Caption: Troubleshooting decision tree for aminosilane stability issues.

References

-

Gelest, Inc. (2014). This compound, 95% Safety Data Sheet. [Link]

-

Gelest, Inc. (2024). This compound, 95% Safety Data Sheet (EU). [Link]

-

Gelest, Inc. This compound, 95% Product Page. [Link]

-

Gelest, Inc. (2017). This compound, 95% Safety Data Sheet (GHS-US). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9925638, this compound. [Link]

-

Mei, Y., & Wu, G. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(15), 7839–7845. [Link]

-

Wang, Z., et al. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Polymers, 15(10), 2361. [Link]

-

Hähner, G., et al. (2006). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. Langmuir, 22(19), 8072-8078. [Link]

-

Mei, Y., & Wu, G. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC - NIH. [Link]

-

Alchemist. Aminosilane Complex. [Link]

-

Peña-Alonso, R., et al. (2008). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 48, 56-63. [Link]

-

Gonzalez-Garcia, J., et al. (2010). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy, 52(1), 10-15. [Link]

-

Gonzalez-Garcia, J., et al. (2010). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]

-

Dong, K. K., et al. (2018). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. [Link]

-

Hubei Jianghan New Materials Co., Ltd. Chemical Name: Aminosilane reactant. [Link]

Sources

- 1. This compound, 95% | [gelest.com]

- 2. guidechem.com [guidechem.com]

- 3. gelest.com [gelest.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. gelest.com [gelest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]

N-(6-Aminohexyl)aminopropyltrimethoxysilane spectral data (NMR, FTIR)

An In-depth Technical Guide to the Spectral Characterization of N-(6-Aminohexyl)aminopropyltrimethoxysilane

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectral data for this compound, a versatile organosilane coupling agent. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic features of this compound. Our approach is grounded in established scientific principles and leverages comparative data from structurally similar molecules to provide a robust predictive framework for spectral interpretation.

Introduction to this compound

This compound (CAS No. 51895-58-0) is a bifunctional organosilane with the molecular formula C12H30N2O3Si.[1][2] Its structure is characterized by a trimethoxysilyl group at one end and a primary amine at the other, connected by a flexible nine-atom spacer containing a secondary amine.[1] This unique architecture allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers or biomolecules.[1]

The trimethoxysilyl groups can hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on inorganic surfaces to form stable covalent Si-O-Si bonds.[1] The terminal primary amine and the internal secondary amine provide reactive sites for coupling with a wide range of organic materials, including polymers, enzymes, antibodies, and DNA.[3] This dual reactivity makes it an invaluable tool in a variety of applications, such as:

-

Adhesion Promotion: Enhancing the bond between organic resins and inorganic fillers in composites, coatings, and sealants.[2]

-

Surface Modification: Functionalizing surfaces to improve biocompatibility, reduce biofouling, or immobilize catalysts.[3]

-

Bioconjugation: Attaching biomolecules to solid supports for applications in biosensors, diagnostics, and drug delivery.[3]

Molecular Structure and Functional Group Analysis

The key to interpreting the spectral data of this compound lies in understanding its molecular structure and the contributions of its various functional groups.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule and their connectivity.

Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Si-O-CH ₃ | ~3.5 | s | 9H | Protons on the methoxy groups are deshielded by the electronegative oxygen atoms. |

| Si-CH ₂ (α) | ~0.6 | t | 2H | Protons on the carbon adjacent to the silicon atom are in a relatively shielded environment. |

| Si-CH₂-CH ₂ (β) | ~1.5 | m | 2H | Aliphatic protons with some deshielding from the nearby silicon and nitrogen atoms. |

| Si-(CH₂)₂-CH ₂ (γ) | ~2.5 | t | 2H | Protons on the carbon adjacent to the secondary amine are deshielded by the nitrogen. |

| NH (secondary) | 1.0 - 2.0 (broad) | s (br) | 1H | The chemical shift of the N-H proton is variable and depends on solvent and concentration. The peak is often broad due to quadrupole broadening and exchange. |

| NH-CH ₂ | ~2.6 | t | 2H | Protons on the carbon adjacent to the secondary amine are deshielded. |

| (CH₂)₄ (hexyl chain) | ~1.3 - 1.4 | m | 8H | Protons in the middle of the hexyl chain are in a typical aliphatic environment. |

| CH₂-CH ₂-NH₂ | ~2.7 | t | 2H | Protons on the carbon adjacent to the primary amine are deshielded by the nitrogen. |

| NH ₂ (primary) | 1.0 - 2.0 (broad) | s (br) | 2H | Similar to the secondary amine proton, the chemical shift is variable and the peak is often broad. |

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for organosilanes. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the effects of neighboring atoms and functional groups on the carbon nuclei.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Si-O-C H₃ | ~50 | The methoxy carbons are deshielded by the adjacent oxygen atom. |

| Si-C H₂ (α) | ~10 | The carbon directly attached to the silicon is relatively shielded. |

| Si-CH₂-C H₂ (β) | ~20 | Aliphatic carbon with some deshielding from the nearby silicon and nitrogen. |

| Si-(CH₂)₂-C H₂ (γ) | ~52 | This carbon is deshielded due to its proximity to the secondary nitrogen atom. |

| NH-C H₂ | ~50 | Deshielded by the adjacent secondary nitrogen atom. |

| (CH₂)₄ (hexyl chain) | 25 - 35 | Typical chemical shift range for aliphatic carbons in a long chain. |

| CH₂-C H₂-NH₂ | ~42 | Deshielded by the adjacent primary nitrogen atom. |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) may be needed due to the lower natural abundance of ¹³C.

-

Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

-

Data Processing: The processing steps are similar to those for ¹H NMR.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Expected FTIR Spectrum

Based on the analysis of similar aminosilanes, the FTIR spectrum of this compound is expected to show the following characteristic absorption bands.[8][9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 (broad) | N-H stretching | Primary and secondary amines |

| 2850 - 2960 | C-H stretching | Alkyl chains (CH₂, CH₃) |

| ~1570 | N-H bending | Primary amine |

| 1000 - 1200 | Si-O-C stretching | Trimethoxysilyl group |

| ~800 | Si-O-Si symmetric stretching | (Present if hydrolysis and condensation occur) |

Experimental Protocol for FTIR Spectroscopy

An FTIR spectrum can be obtained using the following procedure:

-

Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty sample holder, then acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 95% | [gelest.com]

- 4. chem.libretexts.org [chem.libretexts.org]